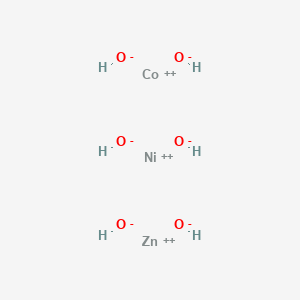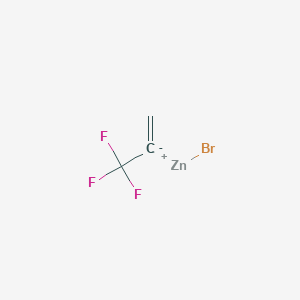
bromozinc(1+);3,3,3-trifluoroprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromozinc(1+);3,3,3-trifluoroprop-1-ene is a chemical compound with the molecular formula C3H2BrF3Zn It is a zinc-containing organometallic compound that features a trifluoropropene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromozinc(1+);3,3,3-trifluoroprop-1-ene can be synthesized through the reaction of 3,3,3-trifluoroprop-1-ene with a zinc bromide solution. The reaction typically occurs under an inert atmosphere to prevent oxidation and moisture interference. The process involves the following steps:
- Dissolution of zinc bromide in an appropriate solvent, such as tetrahydrofuran (THF).
- Addition of 3,3,3-trifluoroprop-1-ene to the solution.
- Stirring the mixture at a controlled temperature to facilitate the formation of the bromozinc compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch processes, with careful monitoring of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Bromozinc(1+);3,3,3-trifluoroprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as halides, alkoxides, or amines.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-zinc bonds.
Coupling Reactions: It can be used in coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds with organic halides.
Common Reagents and Conditions
Nucleophiles: Halides, alkoxides, amines.
Electrophiles: Alkyl halides, aryl halides.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran (THF), diethyl ether.
Major Products Formed
Substitution Products: Compounds with different substituents replacing the bromine atom.
Addition Products: Compounds with new carbon-zinc bonds.
Coupling Products: Biaryl or alkyl-aryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
Bromozinc(1+);3,3,3-trifluoroprop-1-ene has several scientific research applications:
Organic Synthesis: It is used as a reagent in organic synthesis to introduce trifluoropropene moieties into target molecules.
Materials Science: The compound is explored for its potential in the synthesis of novel materials with unique properties.
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals, particularly those requiring trifluoromethylated intermediates.
Catalysis: The compound is studied for its role in catalytic processes, including cross-coupling reactions.
Mechanism of Action
The mechanism of action of bromozinc(1+);3,3,3-trifluoroprop-1-ene involves the formation of reactive intermediates that facilitate various chemical transformations. The zinc atom acts as a Lewis acid, coordinating with nucleophiles and electrophiles to promote bond formation. The trifluoropropene moiety provides unique electronic properties that influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
Bromo-3,3,3-trifluoroprop-1-ene: A similar compound without the zinc atom, used in similar synthetic applications.
Chloro-3,3,3-trifluoroprop-1-ene: Another halogenated trifluoropropene compound with different reactivity due to the presence of chlorine instead of bromine.
Iodo-3,3,3-trifluoroprop-1-ene: A compound with iodine, offering different reactivity and selectivity in chemical reactions.
Uniqueness
Bromozinc(1+);3,3,3-trifluoroprop-1-ene is unique due to the presence of the zinc atom, which imparts distinct reactivity and coordination properties. This makes it a valuable reagent in organic synthesis and catalysis, offering advantages over similar compounds without the zinc component.
Properties
CAS No. |
139954-92-0 |
|---|---|
Molecular Formula |
C3H2BrF3Zn |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
bromozinc(1+);3,3,3-trifluoroprop-1-ene |
InChI |
InChI=1S/C3H2F3.BrH.Zn/c1-2-3(4,5)6;;/h1H2;1H;/q-1;;+2/p-1 |
InChI Key |
OWXHXMKYUXLFID-UHFFFAOYSA-M |
Canonical SMILES |
C=[C-]C(F)(F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


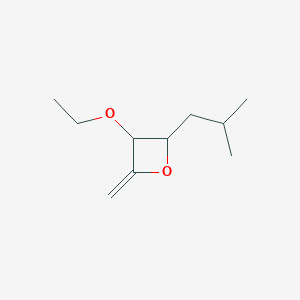
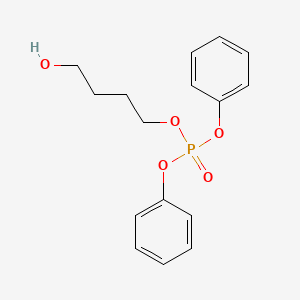
![1-Propyl-7H-benzo[C]carbazole](/img/structure/B14262799.png)
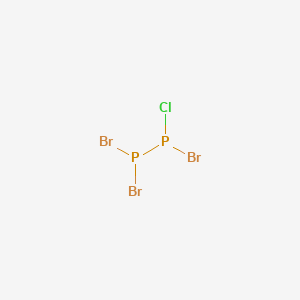
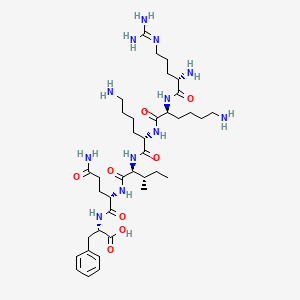

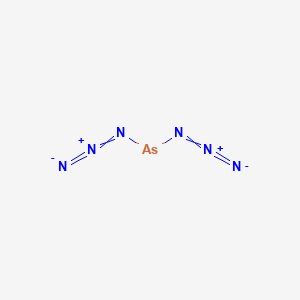
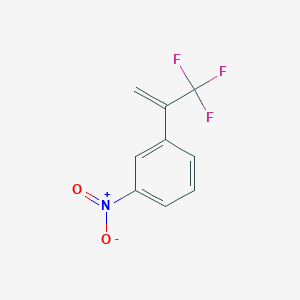
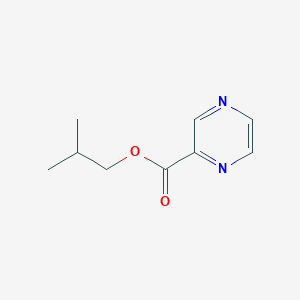
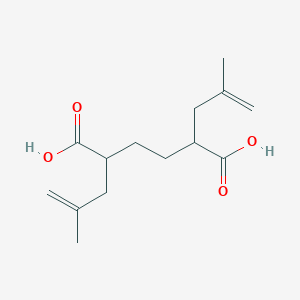
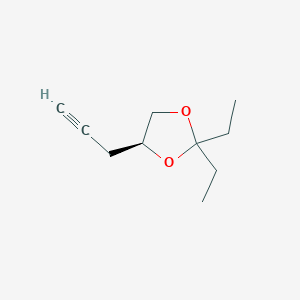
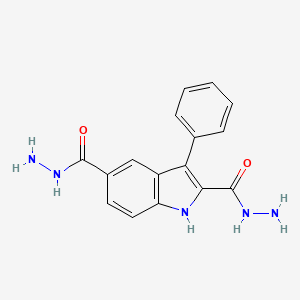
![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)
